molecular formula C16H14N4O5S B3910249 4-methoxybenzaldehyde methyl(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone

4-methoxybenzaldehyde methyl(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone

Cat. No. B3910249
M. Wt: 374.4 g/mol
InChI Key: PQQAAXMAPQGFJQ-LICLKQGHSA-N
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Description

“4-methoxybenzaldehyde methyl(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone” is a complex organic compound. It seems to be composed of a hydrazone group attached to a 4-methoxybenzaldehyde and a 6-nitro-1,1-dioxido-1,2-benzisothiazol .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of several functional groups including a hydrazone, an aldehyde, a methoxy group, and a benzisothiazol group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of these functional groups. The aldehyde group could undergo oxidation and reduction reactions, the hydrazone group could participate in condensation reactions, and the benzisothiazol group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Some of the components of this compound, such as benzisothiazolinone, are known to be hazardous and can cause skin irritation and eye damage .

properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-N-methyl-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S/c1-19(17-10-11-3-6-13(25-2)7-4-11)16-14-8-5-12(20(21)22)9-15(14)26(23,24)18-16/h3-10H,1-2H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQAAXMAPQGFJQ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])N=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])/N=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2E)-2-(4-methoxybenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxybenzaldehyde methyl(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone
Reactant of Route 2
Reactant of Route 2
4-methoxybenzaldehyde methyl(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone
Reactant of Route 3
Reactant of Route 3
4-methoxybenzaldehyde methyl(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone
Reactant of Route 4
Reactant of Route 4
4-methoxybenzaldehyde methyl(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone
Reactant of Route 5
Reactant of Route 5
4-methoxybenzaldehyde methyl(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone
Reactant of Route 6
4-methoxybenzaldehyde methyl(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone

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